
(3,3-Dimethylbutan-2-yl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C₉H₁₆ It is a cyclopropane derivative with a 3,3-dimethylbutan-2-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutan-2-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 3,3-dimethylbut-1-ene with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide). The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as distillation or chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
(3,3-Dimethylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Substituted cyclopropane derivatives.
科学研究应用
(3,3-Dimethylbutan-2-yl)cyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3,3-Dimethylbutan-2-yl)cyclopropane depends on the specific reactions it undergoes. In general, the cyclopropane ring can act as a reactive site for various chemical transformations. The molecular targets and pathways involved in its reactions include:
Electrophilic Addition: The cyclopropane ring can undergo electrophilic addition reactions due to its ring strain.
Nucleophilic Attack: Nucleophiles can attack the carbon atoms of the cyclopropane ring, leading to ring-opening reactions.
相似化合物的比较
Similar Compounds
(1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane: A chlorinated derivative with similar structural features.
(3,3-Dimethylbutan-2-yl)cyclobutane: A cyclobutane analog with a similar substituent.
Uniqueness
(3,3-Dimethylbutan-2-yl)cyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and other chemical transformations.
属性
CAS 编号 |
91597-37-4 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
3,3-dimethylbutan-2-ylcyclopropane |
InChI |
InChI=1S/C9H18/c1-7(8-5-6-8)9(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
MZOWUGDQJDDQBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CC1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




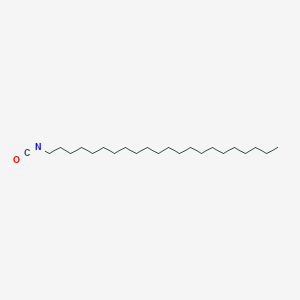
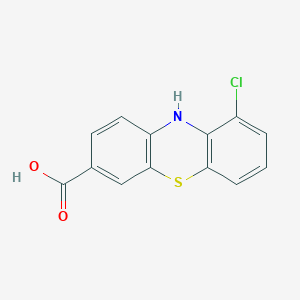

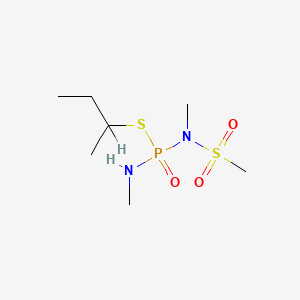

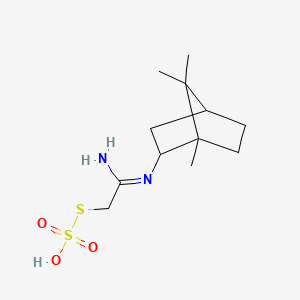

![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
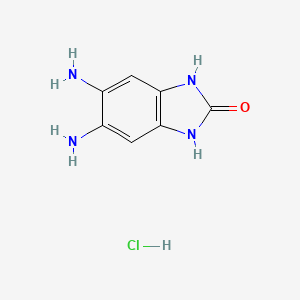
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)

